molecular formula C17H20ClFN6O B2991386 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea CAS No. 1795488-55-9

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Cat. No. B2991386
CAS RN: 1795488-55-9
M. Wt: 378.84
InChI Key: ODXPTPRVFPWTNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea is a useful research compound. Its molecular formula is C17H20ClFN6O and its molecular weight is 378.84. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytotoxic Heterocyclic Compounds Synthesis

New diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives have been synthesized, displaying promising growth inhibitory effects toward HePG-2 and MCF-7 cell lines in comparison with the standard drug doxorubicin. These compounds, including those with dimethylamino and pyrrolidinyl groups, are evaluated for their in vitro cytotoxic activity, indicating their potential application in developing new anticancer agents (Mansour et al., 2020).

Supramolecular Chemistry Applications

Studies on 2-Ureido-4[1H]-pyrimidinone and its derivatives have revealed their ability to form quadruple hydrogen-bonded supramolecular assemblies. These assemblies exhibit sensitive responses to fluoride and lead ions, indicating potential applications in sensing and environmental monitoring (Yu et al., 2011). Furthermore, the stability and lifetime of these quadruply hydrogen-bonded dimers have been thoroughly investigated, providing insights into the dynamics of supramolecular structures (Söntjens et al., 2000).

Materials Science and Organic Synthesis

Research into heterocyclic ureas has led to the development of complexation-induced unfolding of these compounds, forming multiply hydrogen-bonded sheetlike structures. This behavior suggests potential applications in the design and synthesis of new materials with unique properties (Corbin et al., 2001).

Antiviral and Antimicrobial Research

Synthesis and evaluation of novel pyrimidine-azitidinone analogues have demonstrated antioxidant, antimicrobial, and antitubercular activities, highlighting the potential of these compounds in developing new treatments for infectious diseases (Chandrashekaraiah et al., 2014).

Fluoroionophores for Metal Sensing

Development of fluoroionophores based on diamine-salicylaldehyde derivatives has opened new avenues in the detection and differentiation of metal ions, with potential applications in analytical chemistry, environmental monitoring, and medical diagnostics (Hong et al., 2012).

properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[4-(dimethylamino)-2-pyrrolidin-1-ylpyrimidin-5-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN6O/c1-24(2)15-14(10-20-16(23-15)25-7-3-4-8-25)22-17(26)21-11-5-6-13(19)12(18)9-11/h5-6,9-10H,3-4,7-8H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXPTPRVFPWTNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)NC2=CC(=C(C=C2)F)Cl)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-fluorophenyl)-3-(4-(dimethylamino)-2-(pyrrolidin-1-yl)pyrimidin-5-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.